molecular formula C25H23N3O7 B11051248 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11051248
M. Wt: 477.5 g/mol
InChI Key: QAABVRRGFKULNG-UHFFFAOYSA-N
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Description

3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features a diverse array of functional groups, including chromenone, imidazole, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Chromenone Moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Imidazole Group: The imidazole ring can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.

    Formation of the Benzodioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with methylene chloride under basic conditions.

    Coupling Reactions: The final step involves coupling the chromenone, imidazole, and benzodioxole moieties using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone moiety can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl groups in the chromenone and amide moieties can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group in the benzodioxole moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, halides.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE would depend on its specific biological target. Generally, compounds with imidazole moieties can act as enzyme inhibitors by binding to the active site of enzymes. The chromenone and benzodioxole moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE: Lacks the benzodioxole moiety.

    3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)PROPANAMIDE: Lacks the methoxy group.

Uniqueness

The presence of the methoxy group in the benzodioxole moiety and the combination of chromenone, imidazole, and benzodioxole moieties make 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE unique. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H23N3O7

Molecular Weight

477.5 g/mol

IUPAC Name

3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C25H23N3O7/c1-32-19-8-14(9-20-24(19)34-13-33-20)17(10-21(29)27-7-6-15-11-26-12-28-15)22-23(30)16-4-2-3-5-18(16)35-25(22)31/h2-5,8-9,11-12,17,30H,6-7,10,13H2,1H3,(H,26,28)(H,27,29)

InChI Key

QAABVRRGFKULNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)NCCC3=CN=CN3)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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